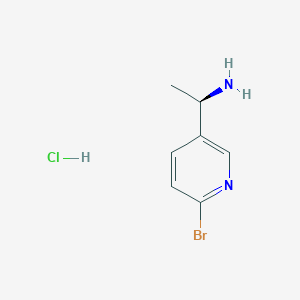

(R)-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt

Overview

Description

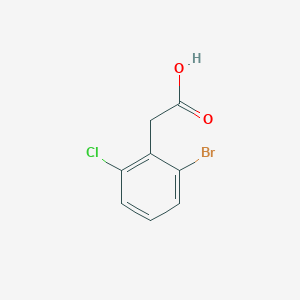

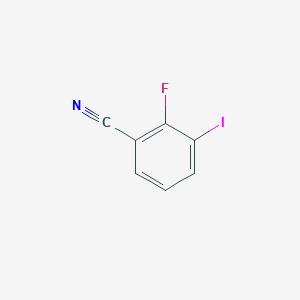

“®-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt” is an organic chemical compound with the molecular formula C7H10BrClN2 and a molecular weight of 237.52 g/mol1. It has caught the attention of many researchers in the pharmaceutical and chemical industries due to its potential applications1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. Generally, the synthesis of such compounds involves complex organic reactions, and the exact method would depend on the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. However, I couldn’t find specific information on the molecular structure of “®-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt”.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “®-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt”.Scientific Research Applications

Catalytic Activities and Mechanistic Insights

- Chiral (pyridyl)imine nickel(ii) complexes incorporating variations of the core structure related to (R)-1-(6-bromo-pyridin-3-yl)-ethylamine showed catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones. Despite moderate catalytic activities and low enantiomeric excess, these studies provide valuable mechanistic insights into the catalysis process, suggesting the formation of catalytically active Ni(0) nanoparticles (Kumah et al., 2019).

Ligand Synthesis and Complex Formation

- Tridentate ligands synthesized from enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine were tested as catalysts along with Ru(PPh3)3Cl2 in the enantioselective transfer hydrogenation of acetophenone, showing almost quantitative conversion with a 47% enantiomeric excess. This research highlights the role of these compounds in developing new optically active ligands for catalysis (Brunner & Niemetz, 2002).

Corrosion Inhibition

- Studies on cadmium(II) Schiff base complexes, derived from ligands related to (R)-1-(6-bromo-pyridin-3-yl)-ethylamine, showed promising corrosion inhibition properties on mild steel in acidic environments. These findings open pathways for applications in corrosion engineering and materials science, linking coordination chemistry with practical applications (Das et al., 2017).

Catalytic Selectivity in Ethylene Dimerization

- The potential of (imino)pyridine palladium(II) complexes, utilizing ligands structurally related to (R)-1-(6-bromo-pyridin-3-yl)-ethylamine, as selective catalysts in ethylene dimerization was explored. These complexes exhibited high catalytic activities and selectivity under various conditions, demonstrating the significance of ligand design in polyolefin production (Nyamato et al., 2015).

Redox Transformations in Ruthenium Complexes

- Research involving the reduction of coordinated acetonitrile to ethylamine in a ruthenium complex, facilitated by p-phenylenediamine or hydroquinone, illustrates the complex's redox activity and potential for synthetic applications in creating new amine derivatives (Singh et al., 2008).

Safety And Hazards

The safety and hazards of a compound are usually determined through toxicological studies. These studies provide information on the compound’s toxicity, potential health effects, and safety precautions. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.

Future Directions

The future directions for research on this compound would depend on its potential applications. Unfortunately, I couldn’t find specific information on the future directions for “®-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt”.

properties

IUPAC Name |

(1R)-1-(6-bromopyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYNYYBPSSSFQU-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)